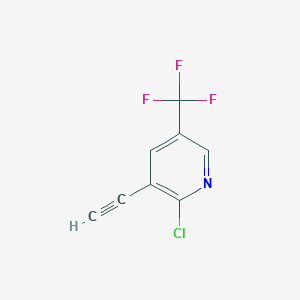

4-Fluoro-5-methylpyridin-2-amine

Vue d'ensemble

Description

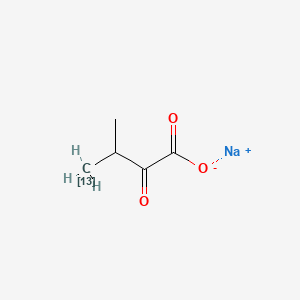

4-Fluoro-5-methylpyridin-2-amine is a chemical compound with the CAS Number: 1211535-84-0 . It has a molecular weight of 126.13 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is available in either a solid or liquid physical form .

It is more lipophilic and slightly more basic compared to similar compounds .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-Fluoro-5-methylpyridin-2-amine plays a crucial role in the synthesis of various chemical compounds. For instance, its reactions with primary aromatic and heteroaromatic amines lead to the formation of novel thiazole derivatives (Burger, Höß, & Geith, 1990). Additionally, this compound is instrumental in creating complex structures, as demonstrated in the conformational analysis and crystal structure studies of certain fluoro-piperidinyl derivatives (Ribet et al., 2005).

Chemical Process Development

The compound is used in various chemical process developments. For example, it is synthesized from methyl 3-methylpyridine-2-carboxylate through a series of reactions including oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, showcasing its versatility in organic synthesis (Shi Qunfeng et al., 2012).

Catalysis and Reaction Studies

The compound is also significant in catalysis and reaction studies. For example, it is involved in the chemoselective functionalization of halopyridines, an important process in the development of various pharmaceutical and agrochemical compounds (Stroup et al., 2007).

Synthesis of Herbicides

In the agricultural sector, derivatives of this compound are synthesized for potential use as herbicides. This involves the cascade cyclization of fluoroalkyl alkynylimines with primary amines, illustrating the compound’s application in creating agrichemicals (Johnson et al., 2015).

Development of Novel Pyridine Derivatives

This compound is key in the synthesis of novel pyridine-based derivatives, which are explored for various biological activities, including antibacterial and anticancer properties (Ahmad et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Fluoro-5-methylpyridin-2-amine is the potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons .

Mode of Action

This compound acts as a K+ channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound’s action on K+ channels affects the neuronal signaling pathways . By blocking the K+ channels, it prevents the efflux of K+ ions, thereby enhancing axonal conduction and improving neuronal signaling .

Pharmacokinetics

The compound exhibits greater lipophilicity compared to similar compounds, which could potentially enhance its bioavailability . It also shows more stability towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 , which is responsible for the metabolism of similar compounds .

Result of Action

The blocking of K+ channels and enhancement of axonal conduction can lead to improved neuronal signaling . This could potentially be beneficial in conditions like multiple sclerosis, where demyelination of axons impairs neuronal signaling .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 4-Fluoro-5-methylpyridin-2-amine exhibits high binding affinity and good physicochemical properties . It interacts with various enzymes and proteins, including aldehyde oxidase (AO), which it is a substrate for under certain conditions . The nature of these interactions involves the compound binding to these biomolecules, influencing their function and activity .

Cellular Effects

This compound influences cell function by impacting various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to interact with aggregated tau protein, which is associated with neurodegeneration and cognitive decline in Alzheimer’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to aggregated tau protein, influencing its density and spread .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, changes in the effects of this compound have been observed. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde oxidase and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

It is hypothesized that there may be targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

4-fluoro-5-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICWTFCCBXATIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclobutyloxy)amino]-6-ethyl-2H-indol-2-one](/img/structure/B3320071.png)

![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3320073.png)

![6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3320081.png)

![7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B3320105.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B3320128.png)

![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)

![7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B3320146.png)